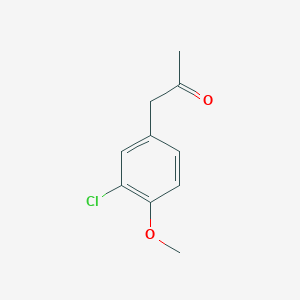

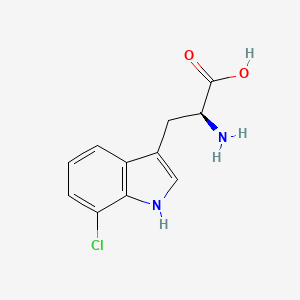

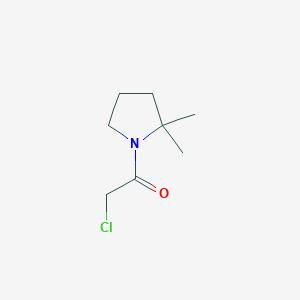

![molecular formula C8H14ClN5O B3024694 Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- CAS No. 2904-53-2](/img/structure/B3024694.png)

Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-

Descripción general

Descripción

Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- (also known as 2-chloroethanol) is a colorless liquid that is widely used as a solvent in industrial and laboratory settings. It is also used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pesticides. In recent years, 2-chloroethanol has become increasingly popular as a research tool due to its ability to facilitate the synthesis of complex molecules.

Aplicaciones Científicas De Investigación

1. Condensation Agent in Chemical Synthesis

The compound is related to triazine derivatives which are used as efficient condensing agents. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), synthesized from similar triazine compounds, effectively promotes the condensation of carboxylic acids and amines to form amides and esters in various alcohols, including ethanol (Kunishima et al., 1999).

2. Structural and Crystallography Studies

Ethanol is often used as a solvent in the crystallization of triazine compounds, enabling the study of their molecular and crystal structures. This has been exemplified in the research of 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, which forms monoclinic symmetry crystals when crystallized from ethanol (Dolzhenko et al., 2011).

3. Synthesis of Novel Compounds

Ethanol is used as a reaction medium for the synthesis of novel triazine derivatives. For example, a study detailed the synthesis and characterization of new 5-substituted 3-(4-chlorophenyl)-2,4-dithio-1,3,5-triazines containing chalcone moieties using aqueous ethanol (Tayade & Waghmare, 2016).

4. Recrystallization and Purification Processes

Ethanol is used in the recrystallization and purification of triazine compounds, as demonstrated in the synthesis of 2-amino-4-dimethylamino-6-trifluoroethoxy-1,3,5-triazine (Xian-feng, 2011).

5. Applications in Dental Adhesion

Triazine derivatives, synthesized using ethanol, have shown potential as dentin-bonding agents in dental research. A series of 4,6-dichloro-1,3,5-triazines reacted with ethanol to produce compounds that enhanced the adhesive strength of restorative resin to dentin (Lee, Liu, & Gong, 1986).

6. Antibacterial and Antifungal Activities

Triazine derivatives are researched for their potential antibacterial and antifungal properties. For instance, Nʹ-{4-[(3-chloro-4-fluorophenyl) amino]-6-[(-aryl) amino] -1, 3, 5-triazin-2-yl} isonicotinohydrazides have been tested for antibacterial activity (Baldaniya & Patel, 2009).

7. Antimalarial Activity

Some triazine derivatives show modest antimalarial activity. This was demonstrated in a study where 2-[[(dialkylamino)alkyl]amino]-4,6-bis(trichloromethyl)-1,3,5-triazines and their derivatives were prepared and tested for antimalarial efficacy (Werbel, Elslager, Hess, & Hutt, 1987).

8. Synthesis of Piperazine-Based Compounds

Triazine compounds are used in the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, which have been studied for their effects on tumor DNA methylation in vitro (Hakobyan et al., 2020).

9. Novel Synthetic Routes

Innovative synthetic routes for amino and alkylamino-1,3,5-triazines have been developed using ethanol. These transformations are among the first reactions of 1,3,5-triazine with nucleophiles without ring decomposition (Gulevskaya, Maes, & Meyers, 2007).

Propiedades

IUPAC Name |

2-[[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN5O/c1-5(2)11-8-13-6(9)12-7(14-8)10-3-4-15/h5,15H,3-4H2,1-2H3,(H2,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXYTCNXXVSNIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)NCCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389610 | |

| Record name | Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- | |

CAS RN |

2904-53-2 | |

| Record name | Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

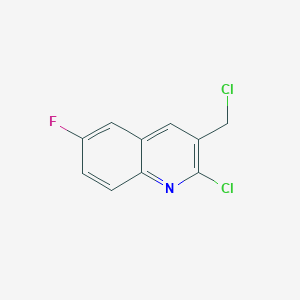

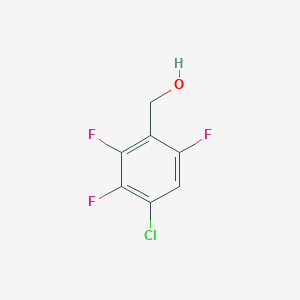

![[(5-Chloro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B3024624.png)

![N-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-methanamine](/img/structure/B3024626.png)